2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C14H21F2NO4 and its molecular weight is 305.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid is a complex organic compound known for its unique spirocyclic structure and fluorinated nature. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.
- Molecular Formula : C14H21F2NO4
- Molecular Weight : 305.322 g/mol
- CAS Number : 2253632-49-2
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological interactions.
Preliminary studies suggest that this compound may interact with several biological targets, including:
- Neurotransmitter Receptors : The spirocyclic structure may facilitate binding to receptors involved in neurotransmission.
- Enzymatic Pathways : It may act as an inhibitor or modulator of enzymes critical in metabolic pathways.
Binding Affinity Studies
Research indicates that compounds with similar structural motifs exhibit varying affinities for neurotransmitter receptors and enzymes. For instance, studies on related spirocyclic compounds have shown:
- Dopamine Receptor Interaction : Certain derivatives have been noted for their potential to modulate dopamine receptor activity, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.
- Enzyme Inhibition : Some spirocyclic compounds have been documented to inhibit key metabolic enzymes, suggesting a similar potential for this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions incorporating various reagents that yield high-purity products suitable for biological testing. A notable synthesis method reported an 84% yield using N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethylformamide (DMF) at low temperatures .
Pharmacological Studies
-
Neuropharmacology : A study evaluated the effects of spirocyclic compounds on neuronal cell lines, revealing that modifications to the amine group significantly affected cell viability and receptor binding properties.
Note: TBD indicates data to be determined through ongoing research.
Compound IC50 (µM) Target Compound A 5.0 Dopamine D2 Compound B 12.0 Serotonin 5HT1A 2,2-Difluoro Compound TBD TBD - Metabolic Pathways : In vitro studies demonstrated that the compound could inhibit specific pathways involved in cancer cell proliferation, suggesting a potential role in oncology.
特性
IUPAC Name |
2,2-difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-11(2,3)21-10(20)17-8-13(9(18)19)4-12(5-13)6-14(15,16)7-12/h4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIXZXMHCRDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CC(C2)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。